5α-Reductase Type 1 Inhibition: 4-Chloro vs. 4-Bromo Analog and Finasteride in the Same Recombinant Human Enzyme Assay
In a direct head-to-head assay using recombinant human 5α-reductase type 1 (cDNA, FLJ78895), 4-chloro-17α-hydroxypregn-4-ene-3,20-dione (7a) exhibited an IC₅₀ of 63 nM [1]. Under identical conditions (pH 6.5, 2°C, sodium phosphate buffer, NADPH, [³H]testosterone substrate), the 4-bromo analog (7b) was 39-fold more potent with an IC₅₀ of 1.60 nM, and the clinical benchmark finasteride recorded an IC₅₀ of 1.30 nM [1]. The chloro derivative thus occupies a distinct intermediate potency niche relative to both the higher-potency bromo congener and the sub-micromolar activity reported for the non-halogenated parent compound 5 in related enzyme preparations [2].
| Evidence Dimension | Inhibitory potency at human 5α-reductase type 1 (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 63 nM (4-Chloro-17α-hydroxypregn-4-ene-3,20-dione, 7a) |
| Comparator Or Baseline | Finasteride: IC₅₀ = 1.30 nM; 4-Bromo-17α-hydroxypregn-4-ene-3,20-dione (7b): IC₅₀ = 1.60 nM |
| Quantified Difference | 7a is ~48-fold less potent than finasteride; ~39-fold less potent than 7b |
| Conditions | Recombinant human 5α-reductase type 1 (cDNA FLJ78895), pH 6.5, 2°C, 40 mM sodium phosphate buffer, 1 mM DTT, 2 mM NADPH, 2 nM [³H]testosterone |
Why This Matters
Procurement decisions for SAR studies around androgen metabolism must account for the 39-fold potency gap between the 4-chloro and 4-bromo congeners—the chloro derivative provides a weaker, tunable inhibition profile that may be preferable for partial inhibition or mechanistic probe applications where complete enzyme blockade is not desired.
- [1] BindingDB. BDBM235656, BDBM50025356, BDBM235657. IC₅₀ data for human cDNA FLJ78895 (3-oxo-5-alpha-steroid 4-dehydrogenase 1). Metropolitan University-Xochimilco / ChEMBL. View Source
- [2] Bratoeff E, García P, Heuze Y, Soriano J, Mejía A, Labastida AM, Valencia N, Cabeza M. Molecular interactions of progesterone derivatives with 5α-reductase types 1 and 2 and androgen receptors. Steroids. 2010 Jul;75(7):499-505. doi:10.1016/j.steroids.2010.03.006. PMID: 20359488. View Source
